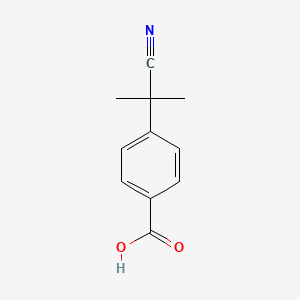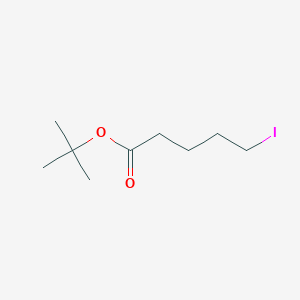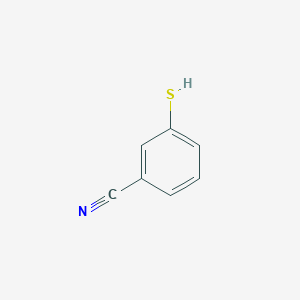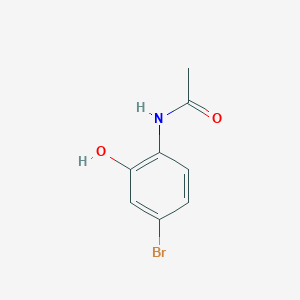
Tert-butyl 2-(propylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(propylamino)acetate is a chemical compound with the molecular formula C9H19NO2 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of tert-butyl esters, such as Tert-butyl 2-(propylamino)acetate, often involves the reaction of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(propylamino)acetate consists of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The Ritter reaction is a common method used in the synthesis of tert-butyl amides, which could potentially be applied to the synthesis of Tert-butyl 2-(propylamino)acetate .科学的研究の応用
Synthesis of Tert-butyl Acetate
Tert-butyl acetate (TBAC) is synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of TBAC is linearly correlated with the ratio of Brönsted and Lewis acid amounts .
Solvent in Various Products
TBAC is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . It is a unique non-hazardous air pollutant (HAP), volatile organic compounds (VOC)-exempt organic solvent with negligible photochemical reactivity .
Reduction of Ground-level Ozone
The increased application of TBAC has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada .
Production of Butyl Acetate
Butyl acetate (BuAc) is widely used as a solvent in many applications, mainly in the food and pharmaceutical industries . The conventional process for BuAc production is both capital and energy intensive .
Membrane Reactor for Butyl Acetate Production
A novel process for BuAc production via a membrane reactor has been proposed . The ultimate conversion of n-butanol using the membrane reactor was 92.0%, compared to 69.8% for the conventional reactor .
Environmentally Friendly Process
The membrane reactor-based process for BuAc production is environmentally friendly regarding CO2 emissions, with a reduction of 80% compared to the conventional process .
作用機序
Safety and Hazards
将来の方向性
The future directions for Tert-butyl 2-(propylamino)acetate could involve finding alternative conditions for the interaction of tert-butanol with amino acid derivatives, as current methods may not be optimal for a broad scope of substrates . Additionally, the unique properties of tert-butyl acetate suggest potential for its use in solving compliance issues facing manufacturers and end-users of formulated products .
特性
IUPAC Name |
tert-butyl 2-(propylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h10H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWJXUCXVCZHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279216 |
Source


|
| Record name | N-Propylglycine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(propylamino)acetate | |
CAS RN |
66116-14-1 |
Source


|
| Record name | N-Propylglycine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66116-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propylglycine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)












